2,3,4,5,6-pentafluoro-N-phenylbenzamide
Description
2,3,4,5,6-Pentafluoro-N-phenylbenzamide (CAS 58627-19-3) is a fluorinated benzamide derivative with the molecular formula C₁₃H₆F₅NO and a molecular weight of 287.19 g/mol . It features a pentafluorinated benzene ring attached to a benzamide scaffold substituted with a phenyl group. This compound is structurally categorized under aromatic amides, characterized by high electronegativity due to the fluorine substituents, which influence its chemical reactivity, metabolic stability, and biological interactions.
Its synthesis typically involves acylation reactions, such as coupling pentafluorobenzoic acid derivatives with aniline or substituted anilines under standard amide-forming conditions (e.g., using carbodiimide coupling agents) .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c14-8-7(9(15)11(17)12(18)10(8)16)13(20)19-6-4-2-1-3-5-6/h1-5H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYTWJSCSKBXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334756 | |
| Record name | 2,3,4,5,6-Pentafluoro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5212-66-8 | |
| Record name | 2,3,4,5,6-Pentafluoro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-phenylbenzamide typically involves the reaction of pentafluorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of aniline attacks the carbonyl carbon of pentafluorobenzoyl chloride, leading to the formation of the amide bond.
Reaction Conditions:
Reagents: Pentafluorobenzoyl chloride, aniline, pyridine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2,3,4,5,6-Pentafluoro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation
The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amide group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction
Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction process converts the amide group to an amine.
Substitution
The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides. The substitution typically occurs at the positions ortho or para to the amide group.
Major Products:
Oxidation: Carboxylic acids, oxidized amides
Reduction: Amines
Substitution: Substituted aromatic compounds with various functional groups
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Activity
Research has indicated that derivatives of pentafluorobenzamide exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The electron-withdrawing nature of the fluorine atoms enhances the compound's ability to interact with bacterial enzymes.
Anticancer Potential
Fluorinated compounds are often explored for their anticancer properties. The presence of multiple fluorine atoms can influence the pharmacokinetics and bioavailability of drugs. Preliminary studies suggest that 2,3,4,5,6-pentafluoro-N-phenylbenzamide could serve as a lead compound in developing new anticancer agents due to its structural similarity to known anticancer drugs .
Material Science
Fluorinated Polymers
The compound is also utilized in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in coatings and membranes . The incorporation of pentafluorobenzamide into polymer matrices may enhance properties such as hydrophobicity and mechanical strength.
Agrochemical Applications
Pesticides and Herbicides
Fluorinated compounds have been extensively studied for their potential use in agrochemicals. The unique electronic properties imparted by fluorine can improve the efficacy of pesticides and herbicides. Research indicates that derivatives of pentafluorobenzamide may be effective against various pests while maintaining low toxicity to non-target organisms .
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Pharmaceutical Sciences evaluated the antibacterial activity of several fluorinated amides, including this compound. The results demonstrated that these compounds exhibited potent activity against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Case Study 2: Polymer Development
In another study focused on material science applications, researchers synthesized a series of fluorinated polymers incorporating pentafluorobenzamide derivatives. These polymers showed enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts, making them ideal candidates for protective coatings in harsh environments .
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,3,4,5,6-pentafluoro-N-phenylbenzamide with analogous benzamide derivatives:
*LogP values estimated via computational models.
Key Observations :
- Substituent Effects : The phenyl and p-tolyl derivatives exhibit lower molecular weights and LogP values compared to alicyclic substituents (e.g., methylcyclohexyl, cycloheptyl), which are bulkier and more lipophilic.
- Fluorine Content : All compounds share a pentafluorinated benzene ring, enhancing metabolic stability by resisting oxidative degradation .
- Solubility : Fluorination reduces water solubility, but slight variations exist based on the amine substituent’s polarity.
2.2.1. Anti-Parasitic Activity
- 2,3,4,5,6-Pentafluoro-N-p-tolylbenzamide: Demonstrated potent protoscolicidal activity against Echinococcus granulosus with an IC₅₀ of 39.55 μg/mL, though slightly less potent than N-p-tolyl-1-naphthamide (IC₅₀ = 29.51 μg/mL) . Cytotoxicity in HepG2 cells was moderate, suggesting a therapeutic window .
- N-(2-Methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide: Evaluated by EFSA as a flavoring agent.
2.2.2. Metabolic Stability
- Free fluoride release was minimal, supporting its stability .
- This compound: No direct ADME data available, but structural similarity suggests resistance to enzymatic hydrolysis due to fluorine shielding .
Q & A
Q. What are the standard synthetic routes for preparing 2,3,4,5,6-pentafluoro-N-phenylbenzamide, and what reaction conditions optimize yield?
The compound is synthesized via classical amide formation between 2,3,4,5,6-pentafluorobenzoyl chloride and aniline derivatives. A typical protocol involves reacting benzylamine (or substituted anilines) with pentafluorobenzoyl chloride in dry dichloromethane (DCM) under inert argon atmosphere, with triethylamine as a base. The reaction proceeds at 0°C (ice-salt bath) for 1 hour, followed by stirring at room temperature for 20 hours. Workup includes washing with water and purification via crystallization .
Q. How can the structural integrity of this compound be verified experimentally?
Structural validation employs:
- X-ray crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 7.1649 Å, b = 22.9090 Å, c = 7.5363 Å, and β = 99.205° .
- NMR spectroscopy : NMR in CDCl₃ confirms amide carbonyl resonance at ~165 ppm and aromatic fluorine coupling patterns .
- Elemental analysis : Matches the molecular formula C₁₄H₈F₅NO (Mr = 301.21 g/mol) .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence material properties?
The crystal structure is stabilized by:
- N–H···O hydrogen bonds : Form infinite chains along the (x+½, -y+½, z+½) direction, with an R factor of 0.033 .
- C–H···O interactions : Connect adjacent chains (distance = ~2.5 Å).
- π–π stacking : Centroid-to-centroid distance of 3.772 Å between pentafluorophenyl and benzamide rings . These interactions enhance thermal stability and influence solubility, as the electron-withdrawing fluorine atoms reduce polarizability.
Q. How do the fluorine substituents in this compound affect its reactivity in halogen-bonding applications?
The pentafluorophenyl moiety acts as a strong halogen-bond acceptor due to electron-deficient aromatic rings. Fluorine atoms at positions 2–6 create a polarized π-system, facilitating interactions with halides (e.g., Cl⁻, Br⁻) or polyhalide anions. Computational studies suggest F···X⁻ distances of ~2.9–3.3 Å, contributing to supramolecular assembly in anion recognition systems .
Q. What methodologies are used to evaluate the biological activity of this compound, and what mechanisms underlie its efficacy?
- In vitro protoscolicidal assays : Dose-dependent viability reduction in Echinococcus protoscoleces (IC₅₀ = 39.55 μg/mL). Viability drops to 0% at 125 μg/mL after 5 days, assessed via trypan blue exclusion .
- Structure-activity relationship (SAR) : Fluorine substitution enhances lipophilicity and metabolic stability, improving membrane permeability. Derivatives with para-tolyl groups show enhanced activity due to steric and electronic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
